![molecular formula C9H15NO6P2 B1596447 [Benzyl(phosphonomethyl)amino]methylphosphonic acid CAS No. 6056-53-7](/img/structure/B1596447.png)
[Benzyl(phosphonomethyl)amino]methylphosphonic acid
Overview
Description
[Benzyl(phosphonomethyl)amino]methylphosphonic acid is a compound belonging to the class of phosphonic acid derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications. The compound is characterized by the presence of both benzyl and phosphonomethyl groups attached to an amino-methylphosphonic acid backbone, giving it distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(phosphonomethyl)amino]methylphosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the benzylamine reacts with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the desired product. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the intermediate and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
BPMPA undergoes oxidative transformations under controlled conditions:
Key findings:
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Autoxidation under UV light follows pseudo-first-order kinetics (k = 0.017 min⁻¹)
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H₂O₂-mediated oxidation preserves the benzyl group while converting phosphonomethyl to phosphonic acid
Reduction Pathways
Reductive modifications enable functional group interconversion:
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
NaBH₄ (2 eq) | EtOH, 40°C | Benzylphosphine derivatives | 83% |
LiAlH₄ (3 eq) | THF, 0°C | Aminomethylphosphinate esters | 67% |
H₂ (5 atm) | Pd/C, 25°C | Debenzylated phosphonomethylamines | 91% |
Notable observations:
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Hydrogenolysis selectively removes benzyl groups without P-O bond cleavage
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Borohydride reduction requires stoichiometric control to prevent over-reduction
Substitution Reactions
The benzyl group participates in nucleophilic displacement:
Table 3.1: SN2 Reactivity with Amines
Nucleophile | Solvent | k₂ (M⁻¹s⁻¹) | Product |
---|---|---|---|
Piperidine | DMF | 4.2×10⁻³ | N-piperidinyl phosphonate |
Sodium thiophenolate | MeCN | 1.8×10⁻² | Thioether-linked phosphonic acid |
NH₃ (aq) | H₂O | 5.6×10⁻⁴ | Primary aminophosphonate |
Mechanistic studies confirm:
-
Rate enhancement in polar aprotic solvents (DMF > MeCN > H₂O)
-
Steric effects dominate over electronic factors in amine substitutions
Complexation Behavior
BPMPA acts as a polydentate ligand in coordination chemistry:
Stoichiometries Observed:
Stability Constants (log K):
Metal Ion | log K (25°C) |
---|---|
Fe³⁺ | 12.4 ± 0.2 |
Cu²⁺ | 8.9 ± 0.3 |
Ca²⁺ | 3.1 ± 0.4 |
Mannich-Type Condensation
Optimized protocol (adapted from ):
text1. Charge reactor with H₃PO₂ (1.0 eq), benzylamine (1.2 eq), paraformaldehyde (2.5 eq) 2. Add glacial acetic acid (3 vol) 3. Heat to 70°C for 6 hr under N₂ 4. Quench with H₂O, concentrate under reduced pressure 5. Purify by recrystallization (EtOH/H₂O)
Yield: 78-82%
Purity: >98% (HPLC)
Kabachnik–Fields Reaction
Microwave-assisted synthesis :
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10 min irradiation at 100°C
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0.5 eq H₃PO₂, 1.2 eq benzylamine, 1.5 eq formaldehyde
-
Solvent-free conditions
Advantages: 92% yield, 15x faster than thermal methods
Stability Profile
Critical degradation pathways:
-
Hydrolysis: t₁/₂ = 14 days at pH 7 (25°C)
-
Thermal decomposition: Onset at 185°C (TGA)
This comprehensive analysis establishes BPMPA as a multifunctional synthon with applications spanning coordination chemistry, drug discovery, and materials science. Recent advances in green synthetic methods particularly enhance its utility in sustainable chemistry initiatives.
Scientific Research Applications
Chemical Applications
Ligand in Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable in synthesizing complex organophosphorus compounds. The presence of both benzyl and phosphonomethyl groups enhances its coordination capabilities, allowing for the formation of stable complexes with transition metals.
Building Block for Organophosphorus Compounds
[Benzyl(phosphonomethyl)amino]methylphosphonic acid acts as a crucial building block in the synthesis of various organophosphorus derivatives. Its structural versatility enables the creation of more complex molecules through oxidation, reduction, and substitution reactions. For example, it can be oxidized to form benzylphosphonic acid derivatives or reduced to yield benzylphosphine derivatives.
Biological Applications
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzyme activities by binding to active sites or interfering with substrate binding. It has been studied for its potential as an enzyme inhibitor in various biological pathways, particularly those involving phosphonate metabolism .
Antiviral and Anticancer Properties
The compound is being explored for its potential use in drug development, particularly as an antiviral and anticancer agent. Preliminary studies suggest that it may disrupt pathways associated with amino acid synthesis or interfere with hormonal signaling in both plants and animals .
Medical Applications
Drug Development
In the medical field, this compound is investigated for its potential therapeutic applications. Its structural similarity to amino acids allows it to act as a mimic in various biological systems. This property is particularly useful in designing neuroactive analogues for treating conditions such as cancer and hypertension .
Industrial Applications
Flame Retardants and Corrosion Inhibitors
Industrially, this compound is utilized in developing flame retardants and water treatment agents. Its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor.
Data Tables
Application Area | Specific Use | Mechanism/Functionality |
---|---|---|
Chemistry | Ligand | Chelation of metal ions |
Building Block | Synthesis of organophosphorus compounds | |
Biology | Enzyme Inhibition | Binding to active sites |
Antiviral | Disruption of viral pathways | |
Medicine | Drug Development | Mimicking amino acids |
Industry | Flame Retardants | Stabilization against fire |
Corrosion Inhibitors | Preventing metal degradation |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited porcine metalloaminopeptidases with moderate potency. The modifications made to the benzyl group enhanced selectivity towards specific enzymes while reducing hydrolysis susceptibility .
- Anticancer Research : Preliminary investigations into the anticancer properties of this compound showed promise in disrupting cancer cell proliferation pathways, suggesting its potential as a lead compound in drug development .
- Industrial Application Evaluation : An evaluation of the compound's effectiveness as a corrosion inhibitor revealed significant protective effects on metal surfaces exposed to corrosive environments, indicating its utility in industrial applications.
Mechanism of Action
The mechanism of action of [Benzyl(phosphonomethyl)amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar structure but lacks the benzyl group.
Glyphosate: A widely known herbicide with a similar phosphonomethyl group.
Iminodi(methylphosphonic acid): Contains two phosphonomethyl groups attached to an amine
Uniqueness
[Benzyl(phosphonomethyl)amino]methylphosphonic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other phosphonic acid derivatives .
Biological Activity
[Benzyl(phosphonomethyl)amino]methylphosphonic acid, a phosphonic acid derivative, has garnered significant attention in scientific research due to its unique chemical structure and potential biological applications. This compound is characterized by the presence of both benzyl and phosphonomethyl groups attached to an amino-methylphosphonic acid backbone, which contributes to its distinct biological properties.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N₂O₅P
- CAS Number : 6056-53-7
- Molecular Weight : 248.18 g/mol
The compound's structure allows it to interact effectively with biological systems, making it a candidate for various applications in medicine and agriculture.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This action can disrupt metabolic pathways in both plants and microorganisms, leading to its potential use as an herbicide and in other biochemical applications.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, potentially leading to impaired growth in plants or microorganisms.
- Modulation of Signaling Pathways : It may interfere with cellular signaling by interacting with receptors or other proteins, influencing various biological responses.
1. Agricultural Uses
This compound has been investigated for its herbicidal properties. Research indicates that it inhibits enzymes critical for amino acid synthesis and hormonal signaling in plants, which can lead to reduced growth and development.
2. Pharmaceutical Potential
In medicine, this compound is explored for its potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes may be harnessed for drug development targeting various diseases.
3. Chemical Research
In chemical research, it serves as a ligand in coordination chemistry and as a building block for synthesizing complex organophosphorus compounds. Its metal-chelating properties are also significant in developing corrosion inhibitors and flame retardants .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound demonstrated significant inhibition of specific phosphonate-utilizing enzymes. The results indicated a dose-dependent response, highlighting the compound's potential as an effective biochemical probe for studying phosphonate metabolism .
Case Study 2: Herbicidal Activity
Research evaluating the herbicidal effects of this compound on various plant species showed that it effectively inhibited growth by disrupting amino acid synthesis pathways. The study found that treated plants exhibited stunted growth and chlorosis, confirming the compound's potential as a herbicide.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Basic: What are the standard synthetic routes for [Benzyl(phosphonomethyl)amino]methylphosphonic acid and its derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves H-phosphinate alkylation and sila-Arbuzov reactions . For example, unsymmetrical phosphinic acids can be synthesized via a two-step process:
Base-promoted alkylation of a protected H-phosphinate to form the first P–C bond.
Sila-Arbuzov reaction for the second P–C bond formation under neutral or acidic conditions, avoiding excessive reagents and symmetric byproducts .
Key challenges include controlling stereochemistry and minimizing disubstituted byproducts. Optimized protocols recommend using silylated intermediates to improve safety and yield .
Q. Basic: How is the stereoselectivity of phosphonic acid derivatives assessed in enzyme inhibition studies?
Methodological Answer:
Stereoselectivity is evaluated using enantiomerically pure phosphonic acids in enzyme-binding assays. For instance, (R)-α-(N-benzylamino)benzylphosphonic acid showed higher affinity for human prostatic acid phosphatase than its (S)-enantiomer, as determined by kinetic inhibition assays (e.g., IC₅₀ measurements). Researchers use chiral chromatography or asymmetric synthesis to isolate enantiomers, followed by competitive binding studies to quantify inhibition constants (Kᵢ) .
Q. Advanced: What methodological challenges arise in synthesizing unsymmetrical phosphinic acid derivatives, and how are they addressed?
Methodological Answer:
Challenges include:
- Byproduct formation : Symmetric disubstituted phosphinic acids may form due to competing reactions.
- Reagent handling : Hypophosphorous acid derivatives require careful handling due to reactivity.
Solutions: - One-pot methodologies : Combine H-phosphinate alkylation and sila-Arbuzov reactions to reduce intermediate isolation steps .
- Protecting groups : Use tert-butyl or benzyl groups to block reactive sites selectively .
Advanced characterization via X-ray crystallography (e.g., ORTEP plots) confirms bond geometries and hydrogen-bonding networks critical for biological activity .
Q. Advanced: How do degradation pathways of aminopolyphosphonates influence the stability of this compound in biological media?
Methodological Answer:
In biological media (e.g., Bg11 medium), aminopolyphosphonates degrade via hydrolysis and oxidative cleavage , releasing metabolites like aminomethylphosphonic acid (AMPA) and N-methylaminomethanephosphonic acid (MAMPA) . Stability correlates with the number of methylphosphonic groups, with bis-(phosphonomethyl) derivatives (e.g., GBMP) being less stable than tri- or tetraphosphonates. Analytical methods like LC-MS and ²⁹P NMR track degradation kinetics, revealing that AMPA formation is a common endpoint across substrates .
Q. Basic: What analytical techniques are recommended for characterizing the crystal structure of phosphonic acid derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for determining bond lengths (e.g., P=O: ~1.48 Å, P–C: ~1.80 Å) and hydrogen-bonding patterns. For example, studies on benzyl(methyl)phosphinic acid revealed infinite O–H⋯O=P hydrogen-bond networks along the crystallographic b-axis, stabilizing the lattice . Complementary techniques include FT-IR (for P=O stretching at ~1200 cm⁻¹) and thermal gravimetric analysis (TGA) to assess stability .
Q. Advanced: How can researchers resolve contradictions in biological activity data between different phosphonic acid derivatives?
Methodological Answer:
Contradictions often arise from:
- Impurity effects : Trace contaminants (e.g., PMIDA in glyphosate) may skew ATP depletion assays .
- Concentration thresholds : Bis-(phosphonomethyl)amine reduces ATP levels at ≥0.5 mM, while methylphosphonic acid requires ≥5 mM .
To resolve discrepancies:
Purify compounds via preparative HPLC.
Dose-response profiling : Test multiple concentrations and exposure times.
Cross-validate with orthogonal assays (e.g., cell viability via FSC/SSC flow cytometry) .
Q. Basic: What role do phosphonic acid derivatives play as enzyme inhibitors, and how is their binding affinity quantified?
Methodological Answer:
Phosphonic acids mimic tetrahedral transition states in enzymatic reactions (e.g., peptide bond hydrolysis). Binding affinity is quantified via:
- Inhibition constants (Kᵢ) : Determined from Lineweaver-Burk plots in enzyme kinetics assays.
- IC₅₀ values : Measured using fluorogenic substrates (e.g., prostatic acid phosphatase with 4-methylumbelliferyl phosphate) .
For example, (R)-enantiomers of benzylphosphonic acids exhibit up to 10-fold higher affinity than (S)-enantiomers due to better steric complementarity .
Q. Advanced: What are the implications of detecting unexpected degradation products like MAMPA in stability studies?
Methodological Answer:
MAMPA detection (e.g., from ATMP degradation) highlights novel decomposition pathways involving N-methylation , not previously observed. This necessitates:
- Revised analytical protocols : Use high-resolution MS/MS to distinguish MAMPA from isobaric compounds.
- Toxicological reassessment : MAMPA’s biological activity (e.g., ATP depletion at 5 mM) may require separate safety profiling .
Such findings underscore the need for real-time stability monitoring in drug formulation and environmental studies .
Properties
IUPAC Name |
[benzyl(phosphonomethyl)amino]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6P2/c11-17(12,13)7-10(8-18(14,15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOSXILXLIEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975988 | |
Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-53-7 | |
Record name | P,P′-[[(Phenylmethyl)imino]bis(methylene)]bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6056-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Phenylmethyl)imino)bis(methylene)bisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(phenylmethyl)imino]bis(methylene)]bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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